molecular formula C6H3IN2 B1590670 3-Iodopyridine-2-carbonitrile CAS No. 827616-52-4

3-Iodopyridine-2-carbonitrile

Cat. No.: B1590670
CAS No.: 827616-52-4
M. Wt: 230.01 g/mol
InChI Key: MZZGCCSFZCRVAF-UHFFFAOYSA-N
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Description

3-Iodopyridine-2-carbonitrile is a chemical compound characterized by the presence of an iodine atom and a cyano group attached to a pyridine ring

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      3-Iodopyridine-2-carbonitrile has several scientific research applications, including:

        Comparison with Similar Compounds

        Conclusion

        3-Iodopyridine-2-carbonitrile is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover even more applications for this intriguing compound.

        Properties

        IUPAC Name

        3-iodopyridine-2-carbonitrile
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        MZZGCCSFZCRVAF-UHFFFAOYSA-N
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        C1=CC(=C(N=C1)C#N)I
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C6H3IN2
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID40479397
        Record name 3-Iodopyridine-2-carbonitrile
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID40479397
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        230.01 g/mol
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        CAS No.

        827616-52-4
        Record name 3-Iodopyridine-2-carbonitrile
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID40479397
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

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